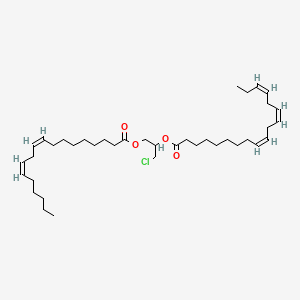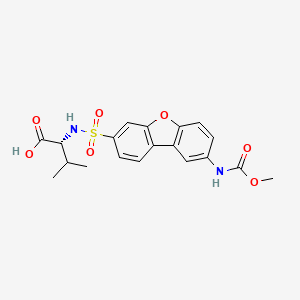![molecular formula C17H26O5Si B13442327 (2E)-3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3,5-dimethoxyphenyl]-2-propenoic Acid](/img/structure/B13442327.png)
(2E)-3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3,5-dimethoxyphenyl]-2-propenoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-{4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethoxyphenyl}prop-2-enoic acid is a synthetic organic compound characterized by its unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethoxyphenyl}prop-2-enoic acid typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by the introduction of the prop-2-enoic acid moiety through a series of reactions involving reagents such as Grignard reagents or organolithium compounds. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-{4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethoxyphenyl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution reagents: Tetrabutylammonium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(2E)-3-{4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethoxyphenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of (2E)-3-{4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-Trimethoxybenzylamine
- tert-Butylamine
- 3-Hydroxy-4-methoxyphenethylamine hydrochloride
Uniqueness
(2E)-3-{4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethoxyphenyl}prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tert-butyldimethylsilyl group provides stability and protection to the molecule, allowing for selective reactions and modifications.
Propiedades
Fórmula molecular |
C17H26O5Si |
|---|---|
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
(E)-3-[4-[tert-butyl(dimethyl)silyl]oxy-3,5-dimethoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H26O5Si/c1-17(2,3)23(6,7)22-16-13(20-4)10-12(8-9-15(18)19)11-14(16)21-5/h8-11H,1-7H3,(H,18,19)/b9-8+ |
Clave InChI |
AFUGVVDKQFSWQS-CMDGGOBGSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1OC)/C=C/C(=O)O)OC |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1OC)C=CC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



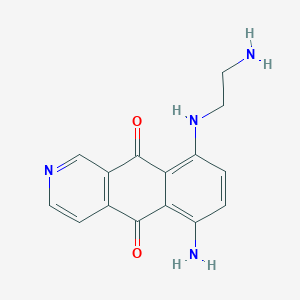
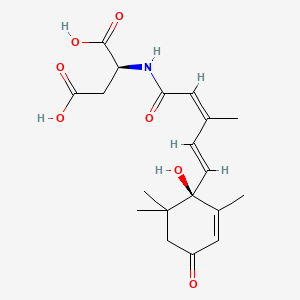



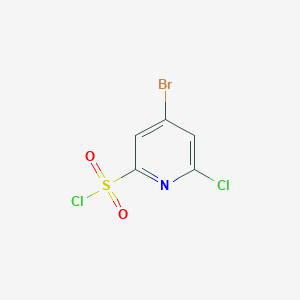


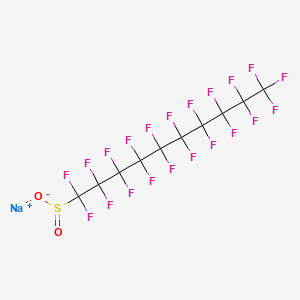
![3-(3-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13442310.png)

